5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one
Description
Properties
CAS No. |
88094-11-5 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-chloro-5-phenylmethoxy-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)17-14(18)13(15)12(8-16-17)19-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
XNQICUYOQLYLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Isopropylation: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound is being explored as a lead candidate for developing new therapeutic agents. Its structural characteristics suggest potential pharmacological effects, particularly in enzyme inhibition and receptor modulation. The benzyloxy group enhances binding to hydrophobic pockets within molecular targets, while the chlorine and isopropyl groups contribute to specificity and affinity towards these targets.
Case Studies:
-
Enzyme Inhibition:
Initial studies indicate that 5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one may inhibit specific enzymes involved in disease pathways. For example, molecular docking simulations have shown promising binding affinities with certain kinases, suggesting its potential as an anticancer agent. -
Receptor Modulation:
The compound's interaction with various receptors has been evaluated using enzyme inhibition assays. Preliminary results indicate that it may modulate receptor activity, which could be beneficial in treating conditions like hypertension or diabetes.
Synthetic Organic Chemistry
Synthesis Routes:
The synthesis of this compound typically involves several key steps that can be optimized for industrial applications. These routes are designed to enhance scalability and cost-effectiveness while minimizing environmental impact.
Key Synthetic Steps:
- Formation of the pyridazine core through cyclization reactions.
- Introduction of the benzyloxy and chloro groups via electrophilic substitution.
- Addition of the isopropyl group through alkylation techniques.
Mechanistic Insights:
Understanding the biological mechanisms underlying the activity of this compound is crucial. Interaction studies using techniques such as molecular docking and enzyme inhibition assays provide insights into how this compound interacts with its targets at a molecular level.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-isopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom and isopropyl group may enhance specificity and affinity. The pyridazinone core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
- 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one (): Substituents: tert-butyl (position 2), 4-(2-fluoroethoxy)benzyloxy (position 5), and chloro (position 4).
- 4-Chloro-2-(4-fluorophenyl)-5-(propylamino)pyridazin-3(2H)-one (): Substituents: 4-fluorophenyl (position 2), propylamino (position 5). Key Difference: The amino group enhances hydrogen-bonding capacity, contrasting with the benzyloxy group’s lipophilic nature in the target compound.
- Property Comparison: The absence of chloro and isopropyl groups reduces electronegativity and steric bulk, likely lowering boiling points and altering solubility profiles .
Anticancer and Antiangiogenic Activities
- 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic amino)pyridazin-3(2H)-one derivatives (): These compounds exhibit potent anticancer and antiangiogenic activities, attributed to the electron-withdrawing chloro and fluorophenyl groups enhancing receptor binding. The cyclic amino groups at position 5 facilitate interactions with biological targets . Contrast with Target Compound: The target’s benzyloxy group may prioritize membrane permeability over direct target engagement, suggesting different therapeutic applications.
Antioxidant Properties
Physical and Crystallographic Properties
Crystallography
- 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one ():
- Crystal Data : Triclinic P1 space group, $ a = 8.7170 \, \text{Å}, \, b = 9.5850 \, \text{Å}, \, c = 11.8524 \, \text{Å} $, $ \alpha = 110.475^\circ $, $ \beta = 107.185^\circ $, $ \gamma = 96.424^\circ $.
- Comparison : The target compound’s isopropyl group (smaller than tert-butyl) may lead to less distorted crystal lattices and lower melting points .
Solubility and Lipophilicity
Data Tables
Table 1: Substituent Effects on Pyridazinone Derivatives
Biological Activity
5-(Benzyloxy)-4-chloro-2-(propan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique combination of functional groups, which significantly influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Benzyloxy group : Enhances hydrophobic interactions.
- Chlorine atom : Contributes to specificity and affinity towards biological targets.
- Isopropyl group : Introduces steric hindrance, affecting reactivity and binding.
This structural configuration allows the compound to interact effectively with various enzymes and receptors, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which is crucial for its potential therapeutic effects. The benzyloxy group likely facilitates binding to hydrophobic pockets within these enzymes.
- Receptor Modulation : It may also modulate receptor activity, influencing various signaling pathways in biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarities to known antibacterial agents suggest it could serve as a lead compound in developing new antibiotics. For instance, related compounds have shown minimum inhibitory concentrations (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound might possess similar properties .
Enzyme Interaction Studies
Interaction studies using molecular docking simulations have demonstrated that this compound binds effectively to target enzymes. These studies reveal binding affinities that suggest potential therapeutic efficacy against diseases requiring enzyme inhibition.
Case Studies
A case study involving the synthesis and biological evaluation of this compound highlighted its potential as a therapeutic agent. The study involved:
- Synthesis : The compound was synthesized through cyclization reactions followed by nucleophilic substitution to introduce the benzyloxy group.
- Biological Testing : In vitro assays were conducted to evaluate enzyme inhibition and antimicrobial activity.
Results indicated promising activity against selected targets, warranting further exploration into its pharmacological applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Chlorine, Isopropyl | Moderate enzyme inhibition |
| Compound B | Methyl instead of Isopropyl | Lower antimicrobial activity |
| This compound | Benzyloxy, Chlorine, Isopropyl | High potential for enzyme inhibition and antimicrobial effects |
This table illustrates how the specific combination of substituents in this compound may confer distinct biological properties compared to related compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
